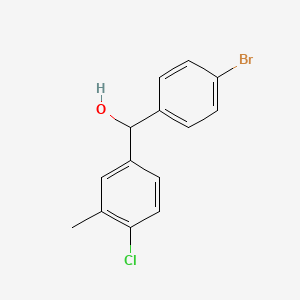

4-Bromo-4'-chloro-3'-methylbenzhydrol

Description

4-Bromo-4'-chloro-3'-methylbenzhydrol is a halogenated benzhydrol derivative characterized by a bromine atom at the 4-position, a chlorine atom at the 4'-position, and a methyl group at the 3'-position of the biphenyl scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of advanced materials and pharmaceuticals. Its synthesis typically involves the reaction of brominated and chlorinated stilbene derivatives with paraformaldehyde under BF₃·OEt₂ catalysis, as reported in studies on stereoselective reactions of halogenated stilbenes .

The presence of bromine and chlorine substituents introduces significant electronic effects, enhancing electrophilic reactivity and influencing regioselectivity in subsequent transformations.

Properties

IUPAC Name |

(4-bromophenyl)-(4-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYZIBWZGAPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-chloro-3’-methylbenzhydrol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and 4-chlorobenzaldehyde.

Grignard Reaction: The key step involves the formation of a Grignard reagent from 4-bromoacetophenone, which is then reacted with 4-chlorobenzaldehyde to form the desired product.

Reaction Conditions: The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent, under an inert atmosphere of nitrogen or argon. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the Grignard reagent, followed by gradual addition of 4-chlorobenzaldehyde.

Industrial Production Methods

Industrial production of 4-Bromo-4’-chloro-3’-methylbenzhydrol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of 4-bromo-4’-chloro-3’-methylbenzophenone.

Reduction: Formation of 4-bromo-4’-chloro-3’-methylbenzyl alcohol.

Substitution: Formation of 4-iodo-4’-chloro-3’-methylbenzhydrol.

Scientific Research Applications

4-Bromo-4’-chloro-3’-methylbenzhydrol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-chloro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes or receptors, altering their activity and function.

Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The structural and electronic properties of 4-bromo-4'-chloro-3'-methylbenzhydrol can be contrasted with related compounds through the following key examples:

2-Bromo-4'-chloro-3'-methylbenzhydrol

- Substituents : Bromine (2-position), chlorine (4'-position), methyl (3'-position).

- Key Differences : The bromine atom at the 2-position instead of the 4-position alters the electron density distribution, reducing conjugation effects compared to the 4-bromo isomer. This positional isomerism may lead to differences in reactivity, such as reduced stability in electrophilic substitution reactions .

4-Fluoro-4'-methylbenzhydrol

- Substituents : Fluorine (4-position), methyl (4'-position).

- Key Differences : Fluorine’s high electronegativity increases the compound’s polarity and dipole moment compared to bromine/chlorine-substituted analogs. The absence of chlorine reduces molecular weight (~244.3 g/mol vs. ~325.6 g/mol for the target compound) and may enhance solubility in polar solvents .

4-Bromo-3-chlorobenzoic Acid

- Substituents : Bromine (4-position), chlorine (3-position), carboxylic acid group.

- Key Differences : The carboxylic acid group introduces strong acidity (pKa ~2-3) and hydrogen-bonding capability, making this compound more reactive in esterification or amidation reactions compared to the alcohol-functionalized benzhydrol .

Physical and Chemical Properties

Note: Experimental data for some properties (e.g., melting points) are unavailable in the provided evidence; values are inferred from analogous structures.

Reactivity Trends :

- Bromine and chlorine substituents in the target compound enhance susceptibility to elimination reactions (e.g., HBr/HCl loss under basic conditions), as observed in chloro-deoxyaminoglycoside transformations .

- Fluorinated analogs exhibit higher thermal stability due to stronger C–F bonds compared to C–Br/C–Cl bonds .

Biological Activity

4-Bromo-4'-chloro-3'-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structural arrangement of bromine, chlorine, and methyl groups, which contributes to its distinctive chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Molecular Weight : 311.60 g/mol

- State : Solid at room temperature

- Substituents : Bromine (Br), Chlorine (Cl), and Methyl (CH₃) groups

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Effective | |

| Gram-negative Bacteria | Moderate efficacy | |

| Fungi | Inhibitory effects |

Anticancer Activity

The compound has also been explored for its anticancer properties. It shows promise in modulating signaling pathways associated with cell proliferation and apoptosis. In particular, studies have highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins.

Mechanism of Action :

- Caspase Activation : Induces programmed cell death.

- Signaling Pathways : Alters pathways related to cell survival and proliferation.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. -

Antimicrobial Efficacy Testing :

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within microbial cells.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | Hydroxyl group instead of methyl | Moderate antimicrobial properties |

| 4-Bromochlorobenzene | Lacks methyl group but shares halogens | Limited biological activity |

| 4-Bromo-4'-chloro-3'-methylbenzophenone | Additional carbonyl group | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.